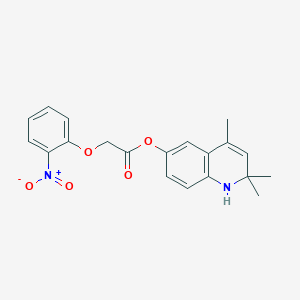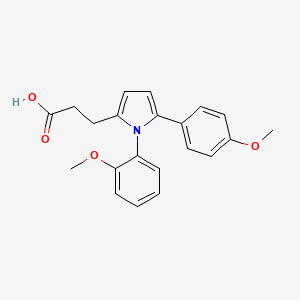![molecular formula C17H18F3NO3S B4551706 4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4551706.png)
4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE
Descripción general
Descripción
4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group. The compound’s structure contributes to its stability and reactivity, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate amine, such as 2-methylpropylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various trifluoromethoxy derivatives.
Mecanismo De Acción
The mechanism of action of 4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The sulfonamide group may also contribute to its activity by forming hydrogen bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl group but differs in the sulfonyl chloride functionality.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar trifluoromethoxy group but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of the trifluoromethoxy group and the sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-(2-methylpropyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12(2)11-13-3-9-16(10-4-13)25(22,23)21-14-5-7-15(8-6-14)24-17(18,19)20/h3-10,12,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDKGWIZDBLIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4551627.png)
![(2E)-3-[(2,3-dimethylphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B4551640.png)
![2-[(2-chlorobenzoyl)amino]-4,5-dimethylphenyl 2-chlorobenzoate](/img/structure/B4551648.png)
![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetamide](/img/structure/B4551649.png)

![1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4551656.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4551658.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4551673.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4551685.png)

![4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide](/img/structure/B4551694.png)
![Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B4551717.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4551724.png)
